molecular formula C23H18N2O4 B11696317 (3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide

(3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B11696317
M. Wt: 386.4 g/mol
InChI Key: DPGQSRKSIUHNLD-UHFFFAOYSA-N
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Description

(3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of benzochromene and carboxamide

Preparation Methods

The synthesis of (3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzochromene core, followed by the introduction of the carboxamide group and the methoxyphenyl imino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide can be compared with other similar compounds, such as:

    Benzochromene derivatives: These compounds share the benzochromene core but differ in their functional groups.

    Carboxamide derivatives: These compounds have the carboxamide group but may have different core structures.

    Methoxyphenyl imino derivatives: These compounds contain the methoxyphenyl imino group but differ in their overall structure. The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-acetyl-3-(2-methoxyphenyl)iminobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-14(26)24-22(27)18-13-17-16-8-4-3-7-15(16)11-12-20(17)29-23(18)25-19-9-5-6-10-21(19)28-2/h3-13H,1-2H3,(H,24,26,27)

InChI Key

DPGQSRKSIUHNLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=NC4=CC=CC=C4OC

Origin of Product

United States

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